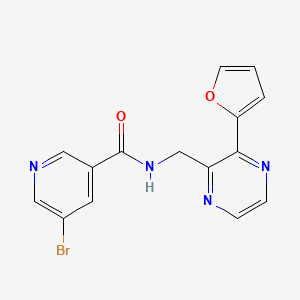

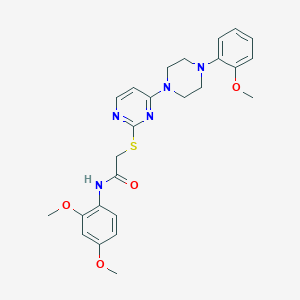

5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)nicotinamide” is a compound that belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using various levels of theory, which are widely used for providing accurate geometries and electronic properties for a large number of molecules .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve transformations such as oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Scientific Research Applications

Antiprotozoal Activity

Research has focused on the synthesis and evaluation of compounds related to 5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)nicotinamide for their antiprotozoal activities. A study synthesized derivatives and evaluated them for activity against Trypanosoma b.rhodesiense and Plasmodium falciparum. The compounds exhibited significant antiprotozoal activity, with some showing curative properties in an in vivo mouse model for Trypanosoma b.rhodesiense at low oral dosages (Ismail et al., 2003).

Inhibition of Mycobacterium tuberculosis

Another critical area of application is the study of nicotinamidase/pyrazinamidase (PncA) from Mycobacterium tuberculosis. PncA plays a vital role in the NAD+ salvage pathway and in the activation of the prodrug pyrazinamide, an essential component of the multidrug treatment for tuberculosis. Inhibitors of this enzyme, like pyrazinecarbonitrile, have been identified, providing insight into the development of novel therapeutic agents against tuberculosis (Seiner, Hegde, & Blanchard, 2010).

Chemical Synthesis and Biological Activity

The chemical synthesis of compounds similar to this compound has been explored for their potential biological activities. For example, the synthesis of deuterium-labeled derivatives has been conducted to facilitate studies on their pharmacokinetics and dynamics, providing a framework for understanding their biological effects in more detail (Ismail & Boykin, 2004).

Antimicrobial Screening

Some compounds derived from this compound have been synthesized and screened for their antimicrobial properties. These compounds showed promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species, highlighting their potential as new antimicrobial agents (Patel & Shaikh, 2010).

Mechanism of Action

Target of Action

Similar compounds have been known to target the mitogen-activated protein kinase 10 .

Mode of Action

It’s worth noting that similar compounds have been used in palladium-catalyzed cross-coupling reactions .

Biochemical Pathways

It’s known that similar compounds participate in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions.

Result of Action

Similar compounds have been known to participate in carbon–carbon bond forming reactions, which could potentially lead to various molecular and cellular effects .

Action Environment

It’s worth noting that the success of similar compounds in suzuki–miyaura coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name |

5-bromo-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN4O2/c16-11-6-10(7-17-8-11)15(21)20-9-12-14(19-4-3-18-12)13-2-1-5-22-13/h1-8H,9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQLUAIGOBAKFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CN=C2CNC(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2966034.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2966037.png)

![(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylprop-2-en-1-one](/img/structure/B2966038.png)

![N-([2,3'-bifuran]-5-ylmethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2966039.png)

![5-(benzo[d]thiazol-2-yl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide](/img/structure/B2966042.png)

![(5E)-5-({4-[(3-chlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2966047.png)

![N-(3,4-dimethoxyphenethyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2966048.png)

![3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2966054.png)